Carboxylic Acid Position: Structural Isomer Identity
The target compound, 3-Bromo-5-(4-carboxyphenyl)phenol (CAS 1261991-91-6), features a para-carboxylic acid group on the phenyl ring. Its positional isomer, 3-Bromo-5-(3-carboxyphenyl)phenol (CAS 1261951-62-5), has the carboxylic acid in the meta position . This single positional change results in distinct chemical entities with different CAS numbers, InChIKeys, and molecular geometries. While head-to-head biological or reactivity data for these two specific compounds is not publicly available, the fundamental difference in their chemical identity is absolute and non-negotiable. The InChIKey for the target compound is GFLRKQGGLVBGNL-UHFFFAOYSA-N , whereas the meta-isomer possesses a different InChIKey: GOUWXUDSZPCVTO-UHFFFAOYSA-N . This confirms they are unequivocally different molecules with distinct chemical and physical properties.
| Evidence Dimension | Chemical Identity |
|---|---|
| Target Compound Data | CAS 1261991-91-6; IUPAC Name: 4-(3-bromo-5-hydroxyphenyl)benzoic acid; InChIKey: GFLRKQGGLVBGNL-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-Bromo-5-(3-carboxyphenyl)phenol; CAS 1261951-62-5; IUPAC Name: 3-(3-bromo-5-hydroxyphenyl)benzoic acid; InChIKey: GOUWXUDSZPCVTO-UHFFFAOYSA-N |
| Quantified Difference | Different CAS numbers and InChIKeys; distinct chemical entities |
| Conditions | Chemical structure analysis; comparison of IUPAC names and identifiers from vendor databases. |
Why This Matters
For procurement, this is a matter of receiving the correct versus the incorrect chemical, which can invalidate entire research programs relying on precise molecular structure.
